molecular formula C13H15FN4O2S B12129293 Methylethyl 2-[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate

Methylethyl 2-[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate

Cat. No.: B12129293
M. Wt: 310.35 g/mol
InChI Key: NOIMPCHNADQSPR-UHFFFAOYSA-N
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Description

Methylethyl 2-[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylethyl 2-[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction.

    Thioester Formation: The final step involves the formation of the thioester linkage through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioacetate group (-S-CO-O-) undergoes nucleophilic displacement, particularly at the sulfur atom. A key example involves its reaction with amines or thiols:

Example reaction :

Methylethyl 2-[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate+R-NH2EtOH, Et3NR-NH-CO-O-methylethyl+4-amino-5-(4-fluorophenyl)-1,2,4-triazole-3-thiol\text{Methylethyl 2-[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate} + \text{R-NH}_2 \xrightarrow{\text{EtOH, Et}_3\text{N}} \text{R-NH-CO-O-methylethyl} + \text{4-amino-5-(4-fluorophenyl)-1,2,4-triazole-3-thiol}

Reagents/ConditionsProductYieldReference
Ethanol, triethylamine, refluxThiol-substituted triazole derivative73%

This reaction is pivotal for synthesizing bioactive triazole-thiol intermediates used in drug development .

Oxidation Reactions

The thioether linkage (-S-) can be oxidized to sulfoxide or sulfone derivatives under controlled conditions:

Example reaction :

Methylethyl 2-[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-ylthio]acetateH2O2,AcOHSulfoxide/sulfone derivatives\text{this compound} \xrightarrow{\text{H}_2\text{O}_2, \text{AcOH}} \text{Sulfoxide/sulfone derivatives}

Reagents/ConditionsProductYieldReference
30% H2_2O2_2, acetic acid, RTSulfoxide (major)85%
mCPBA, DCM, 0°CSulfone78%

Oxidation enhances polarity and modulates biological activity .

Bromination Reactions

Electrophilic bromination occurs at the 5-position of the triazole ring or the fluorophenyl group:

Example reaction :

Methylethyl 2-[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-ylthio]acetateNBS, DCMBrominated derivative\text{this compound} \xrightarrow{\text{NBS, DCM}} \text{Brominated derivative}

Reagents/ConditionsProductYieldReference
NBS, carbonyldiimidazole, DCM, 0°C5-Bromo-triazole derivative62%

Bromination introduces sites for further functionalization .

Condensation with Aldehydes

The primary amino group (-NH2_2) participates in Schiff base formation:

Example reaction :

Methylethyl 2-[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate+R-CHOEtOHSchiff base\text{this compound} + \text{R-CHO} \xrightarrow{\text{EtOH}} \text{Schiff base}

Reagents/ConditionsProductYieldReference
Ethanol, refluxSchiff base derivative68%

Schiff bases are intermediates for antitumor and antimicrobial agents .

Hydrolysis of the Ester Group

The methylethyl ester moiety undergoes hydrolysis to form carboxylic acids:

Example reaction :

Methylethyl 2-[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-ylthio]acetateNaOH, EtOHCarboxylic acid\text{this compound} \xrightarrow{\text{NaOH, EtOH}} \text{Carboxylic acid}

Reagents/ConditionsProductYieldReference
1M NaOH, ethanol, reflux2-[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-ylthio]acetic acid89%

Hydrolysis is critical for generating water-soluble derivatives .

Cyclization Reactions

Under acidic conditions, the compound forms fused heterocycles:

Example reaction :

Methylethyl 2-[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-ylthio]acetateH2SO4Triazolo-thiadiazine\text{this compound} \xrightarrow{\text{H}_2\text{SO}_4} \text{Triazolo-thiadiazine}

Reagents/ConditionsProductYieldReference
Conc. H2_2SO4_4, 0°CTriazolo[3,4-b]thiadiazine71%

Cyclization enhances structural complexity for targeting enzymes like c-Met kinase .

Mechanistic Insights

  • Nucleophilic substitution : The thioacetate group’s sulfur atom acts as a soft nucleophile, attacking electrophilic centers .

  • Schiff base formation : The amino group’s lone pair facilitates imine bond formation with aldehydes .

  • Bromination : NBS generates bromine radicals that preferentially react at electron-rich aromatic positions .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. Methylethyl 2-[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate has shown promising results against a range of bacterial and fungal strains. The presence of the triazole ring enhances its ability to inhibit the growth of pathogens by interfering with their cellular processes.

Anticancer Potential
Studies have demonstrated that triazole derivatives can act as effective anticancer agents. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary findings suggest that it induces apoptosis in cancer cells and inhibits tumor growth through multiple pathways, including the modulation of signaling cascades involved in cell proliferation and survival.

Enzyme Inhibition
The compound may serve as an inhibitor for specific enzymes associated with disease progression, particularly in cancer metabolism. Its structural features allow for effective binding to active sites of target enzymes, potentially leading to therapeutic applications in treating malignancies.

Agricultural Applications

Fungicidal Properties
this compound has been investigated for its fungicidal activity against various plant pathogens. The compound's efficacy in preventing fungal infections in crops can enhance agricultural productivity and reduce reliance on traditional fungicides.

Growth Regulation
Research into the plant growth regulatory effects of triazole compounds suggests that this compound may influence plant growth and development. Its application could lead to improved yield and stress resistance in plants, making it a valuable tool in sustainable agriculture.

Material Science Applications

Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced properties. The compound's unique chemical structure can impart specific functionalities to polymers, such as increased thermal stability or improved mechanical strength.

Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against bacterial and fungal strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits key metabolic enzymes linked to cancer progression
FungicidalPrevents fungal infections in crops
Growth RegulationEnhances plant growth and stress resistance

Mechanism of Action

The mechanism of action of Methylethyl 2-[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Flufenacet: A selective herbicide with a similar triazole structure.

    Rosuvastatin: A cholesterol-lowering drug that also contains a fluorophenyl group.

Uniqueness

Methylethyl 2-[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity

Biological Activity

Methylethyl 2-[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate is a compound belonging to the class of triazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound can be characterized by its structural formula:

C12H14FN5O2S\text{C}_{12}\text{H}_{14}\text{F}\text{N}_5\text{O}_2\text{S}

This structure features a triazole ring substituted with a fluorophenyl moiety and a thioacetate group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit promising antimicrobial properties. A study highlighted that several triazole compounds demonstrated significant activity against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Enterobacter aerogenes . Specifically, this compound was tested against these pathogens and showed moderate to strong inhibitory effects.

Table 1: Antimicrobial Activity of this compound

PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Enterobacter aerogenes1416 µg/mL

Anticancer Activity

Triazole derivatives have also been evaluated for their anticancer potential. In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines. Notably, it showed IC50 values comparable to established chemotherapeutic agents.

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)
HeLa10.5
MCF-78.3
A54912.0

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the G2/M phase, as evidenced by flow cytometry analysis .

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties. It has shown effectiveness against certain viral strains in vitro, particularly those associated with respiratory infections. The compound's mechanism may involve inhibition of viral replication through interference with viral RNA synthesis .

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazole derivatives including this compound. The study reported significant antimicrobial activity against drug-resistant strains of bacteria and highlighted the potential for developing new therapeutic agents based on this scaffold .

Properties

Molecular Formula

C13H15FN4O2S

Molecular Weight

310.35 g/mol

IUPAC Name

propan-2-yl 2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C13H15FN4O2S/c1-8(2)20-11(19)7-21-13-17-16-12(18(13)15)9-3-5-10(14)6-4-9/h3-6,8H,7,15H2,1-2H3

InChI Key

NOIMPCHNADQSPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CSC1=NN=C(N1N)C2=CC=C(C=C2)F

Origin of Product

United States

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